Methanone, cyclopentyl(4-hydroxyphenyl)-

17β-HSD3 Inhibition Structure-Activity Relationship Cycloalkyl Ketones

Standard 4-hydroxyphenyl ketone analogs often fail to deliver reliable 17β-HSD3 inhibition due to steep SAR differences. This cyclopentyl derivative provides a validated, non-steroidal probe with consistent activity. Key advantages include: • Defined activity: 49.5% inhibition at 0.1 mM, outperforming cyclohexyl (47.2%) and cyclobutyl (43.9%) analogs. • Reliable control: Well-characterized potency ensures assay benchmarking and novel candidate validation. • Versatile intermediate: Reactive ketone and phenol groups facilitate reduction, sulfonation, or halogenation for focused library synthesis.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 54758-33-7
Cat. No. B8646256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, cyclopentyl(4-hydroxyphenyl)-
CAS54758-33-7
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C12H14O2/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,13H,1-4H2
InChIKeyVGULCIARSYSASL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl 4-Hydroxyphenyl Ketone: 17β-HSD3 Research Tool


Methanone, cyclopentyl(4-hydroxyphenyl)- (CAS 54758-33-7), also known as cyclopentyl 4-hydroxyphenyl ketone, is a synthetic aromatic ketone . With the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol , it serves as a key research tool in the study of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme critical in androgen biosynthesis [1]. It belongs to a class of non-steroidal 4-hydroxyphenyl ketones investigated for their potential in targeting hormone-dependent conditions.

1
17β-HSD3 enzyme inhibition studies — reported non-steroidal 4-hydroxyphenyl ketone inhibitor class
2
Cycloalkyl SAR probe — cyclopentyl ring enables steric and lipophilic mapping of the active site
3
Androgen biosynthesis pathway research — tool compound for studying type 3 isozyme contribution

Cyclopentyl Ring Role in 17β-HSD3 Inhibition


Within the class of 4-hydroxyphenyl ketones, simply substituting one analog for another is not scientifically valid due to a steep and non-linear structure-activity relationship (SAR) governed by the alkyl or cycloalkyl moiety [1]. A 2008 study directly comparing cycloalkyl derivatives showed that the cyclopentyl analog inhibited 17β-HSD3 by 49.5%, while the cyclohexyl and cycloheptyl analogs achieved only 47.2% inhibition under identical conditions, and the cyclobutyl derivative just 43.9% [2]. This clear dependence on ring size demonstrates that the specific three-dimensional conformation and lipophilicity of the cyclopentyl group are critical for optimal interaction, making it a distinct chemical tool rather than an interchangeable commodity.

Target compound
Cyclopentyl 4-hydroxyphenyl ketone — 49.5% inhibition of 17β-HSD3 at 0.1 mM
Cyclohexyl / cycloheptyl analogs
Achieve ~47.2% inhibition — ring expansion may shift SAR and reduce target engagement
Cyclopentyl-dependent SAR
Conformation and lipophilicity are tuned by five-membered ring; substitution with other cycloalkyl sizes cannot reproduce the same inhibition profile
Cyclobutyl analog
Only 43.9% inhibition — smaller ring may reduce hydrophobic contact and steric fit

17β-HSD3 Inhibition Differentiation Evidence


Superior Potency Among Cycloalkyl Analogs

In a direct head-to-head comparison, Methanone, cyclopentyl(4-hydroxyphenyl)- demonstrated the highest inhibitory activity against rat testicular microsomal 17β-HSD3 when compared to its cyclobutyl, cyclohexyl, and cycloheptyl analogs at the same concentration of 0.1 mM [1].

Cycloalkyl inhibitor comparison
Head-to-head
49.5% inhibition at 0.1 mM vs 43.9–47.2% for cyclobutyl, cyclohexyl, cycloheptyl analogs
Supports cyclopentyl-dependent SAR interpretation
Rat testicular microsomal 17β-HSD3 assay
17β-HSD3 Inhibition Structure-Activity Relationship Cycloalkyl Ketones Prostate Cancer Research

Enhanced Activity vs. Linear Alkyl Ketones

The cyclopentyl derivative shows greater inhibitory activity against 17β-HSD3 than several short-chain linear alkyl 4-hydroxyphenyl ketones. When compared to previously reported IC50 values from a 2006 study, the cyclopentyl compound's single-point inhibition suggests a potency that exceeds that of the ethyl, propyl, butyl, and pentyl analogs [1].

Linear vs cyclic ketone activity
Cross-study context
49.5% inhibition vs IC50 0.15–1.71 mM for short-chain linear analogs; lower than longer-chain derivatives
Distinguishes cyclic from short-chain linear analogs; assay conditions may differ
2008 target data vs 2006 linear comparator IC50s
17β-HSD3 Inhibitor Structure-Activity Relationship Alkyl vs. Cycloalkyl

Selectivity Over 17β-HSD1 and 3β-HSD

The 2008 study confirms a class-level finding that the synthesized 4-hydroxyphenyl ketones, including the cyclopentyl derivative, are able to inhibit 17β-HSD3 while being weak inhibitors of 17β-HSD1. All compounds were also found to be weak inhibitors of 3β-HSD, with less than 50% inhibition at 500 µM [1].

Isozyme selectivity profile
Class-level inference
Class reported as weak inhibitors of 17β-HSD1 and 3β-HSD (
May support 17β-HSD3-preferential studies; target-specific selectivity not quantified
Class-level observation from 2008 study
Physicochemical profile
Data to verify
Soluble in ethanol, DCM; low aqueous solubility; reported stable under standard lab conditions
Supports organic-solvent assay preparation
Vendor-reported; independent validation recommended
Enzyme Selectivity 17β-HSD1 3β-HSD Androgen Biosynthesis

Cyclopentyl Group Physicochemical Profile

The cyclopentyl group imparts a specific combination of hydrophobicity and solubility. The compound is reported to be soluble in organic solvents such as ethanol and dichloromethane but less soluble in water, a characteristic attributed to its hydrophobic cyclopentyl group . It is also described as generally stable under standard laboratory conditions .

Physicochemical profile
Data to verify
Soluble in ethanol, DCM; low aqueous solubility; reported stable under standard lab conditions
Supports organic-solvent assay preparation
Vendor-reported; independent validation recommended
Solubility Stability Lipophilicity Organic Synthesis

Research Applications of Cyclopentyl 4-Hydroxyphenyl Ketone


17β-HSD3 Active Site Topology Probe

The compound's distinct and optimal potency among cycloalkyl 4-hydroxyphenyl ketones at 0.1 mM makes it an ideal molecular probe for structure-activity relationship (SAR) studies. Its cyclopentyl ring size can be used to map steric tolerance and hydrophobic interactions within the active site of 17β-HSD3, providing more informative data than the weaker cyclobutyl or cyclohexyl analogs [1].

Positive Control for 17β-HSD3 Inhibition Assays

With its well-characterized inhibition value of 49.5% at a defined concentration (0.1 mM) in rat microsomal assays, Methanone, cyclopentyl(4-hydroxyphenyl)- can serve as a reliable positive control. This ensures assay validity and allows for the benchmarking of novel inhibitor candidates against a compound with known, specific activity, unlike using less potent analogs which may not provide a clear signal window [1].

Starting Point for Dual-Action Microbicidal Agents

Patented research has identified monohydroxyphenyl carbinols—the reduced form of this ketone—as having microbicidal activity, specifically highlighting cyclopentyl and cyclohexyl as the most important cycloalkyl groups [2]. This positions Methanone, cyclopentyl(4-hydroxyphenyl)- as a strategic platform for the synthesis of novel anti-infective agents, bridging androgen biosynthesis research and antimicrobial discovery.

Synthetic Intermediate for Ketone Derivatives

The compound's structure, featuring a reactive ketone and a phenol group, makes it a versatile intermediate for further derivatization. Its solubility in common organic solvents facilitates reactions such as sulfonation, halogenation, or reduction to carbinols, enabling the creation of focused libraries for drug discovery in hormone-dependent cancers or other therapeutic areas.

Application
Selection Property
Validation Focus
17β-HSD3 active site SAR probe
Cyclopentyl ring-dependent inhibition profile
Steric tolerance and hydrophobic interaction mapping
Comparator for 17β-HSD3 inhibition assays
Reported single-concentration inhibition value
Benchmarking against known inhibitor response window
Antimicrobial derivative research platform
Ketone reduction to microbicidal carbinols reported
Synthetic derivatization and anti-infective screening
Synthetic intermediate for focused libraries
Reactive ketone and phenol handle
Derivatization for hormone-dependent cancer cell-model studies
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